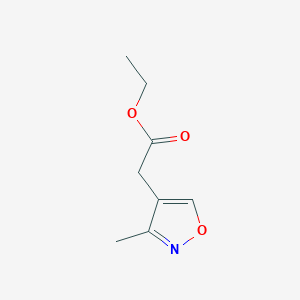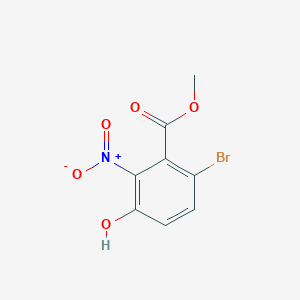
Methyl 6-bromo-3-hydroxy-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-3-hydroxy-2-nitrobenzoate is an organic compound with a complex structure that includes bromine, hydroxyl, and nitro functional groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-3-hydroxy-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl salicylate to introduce the nitro group. This is followed by bromination to add the bromine atom. The hydroxyl group is usually introduced through a subsequent hydrolysis step. Each of these steps requires specific reagents and conditions:
Nitration: Using concentrated nitric acid and sulfuric acid at low temperatures.
Bromination: Employing bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Hydrolysis: Conducted under acidic or basic conditions to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3-hydroxy-2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder (Fe) in hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (R-SH).
Major Products
Oxidation: Formation of a carbonyl compound (e.g., aldehyde or ketone).
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
Methyl 6-bromo-3-hydroxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-3-hydroxy-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine and hydroxyl groups can participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-hydroxy-3-nitrobenzoate: Similar structure but lacks the bromine atom.
Methyl 4-methyl-3-nitrobenzoate: Contains a methyl group instead of a bromine atom.
Methyl 2-amino-3-nitrobenzoate: Contains an amino group instead of a hydroxyl group.
Uniqueness
Methyl 6-bromo-3-hydroxy-2-nitrobenzoate is unique due to the presence of all three functional groups (bromine, hydroxyl, and nitro) on the benzoate ester. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C8H6BrNO5 |
|---|---|
Molecular Weight |
276.04 g/mol |
IUPAC Name |
methyl 6-bromo-3-hydroxy-2-nitrobenzoate |
InChI |
InChI=1S/C8H6BrNO5/c1-15-8(12)6-4(9)2-3-5(11)7(6)10(13)14/h2-3,11H,1H3 |
InChI Key |
SOKBCUBYARNLOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1[N+](=O)[O-])O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


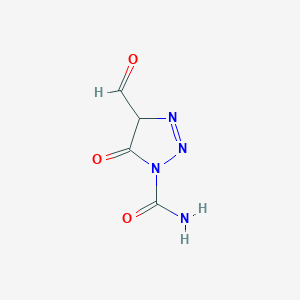

![cis-3a-Fluoro-5-isopropyl-N-methyl-4-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxamide](/img/structure/B12867632.png)
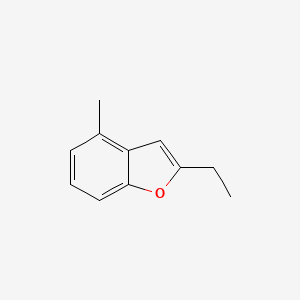
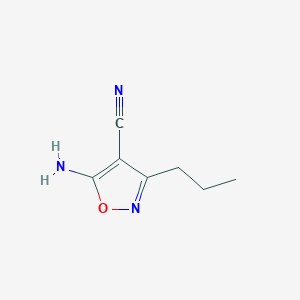

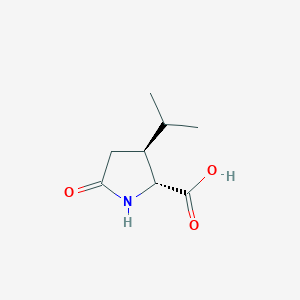
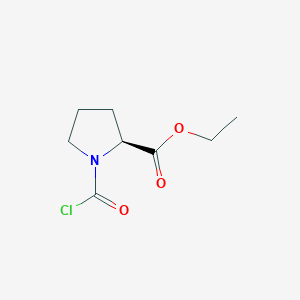
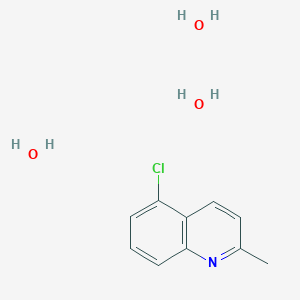
![Benzyl N-[(2E)-3-(tetramethyl-1,3,2-dioxaborolan-2-YL)prop-2-EN-1-YL]carbamate](/img/structure/B12867672.png)
![Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate](/img/structure/B12867682.png)
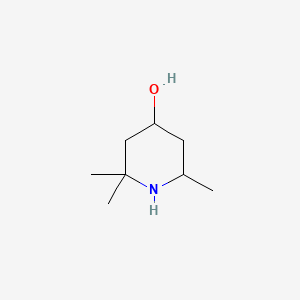
![2-(2-Chlorobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12867692.png)
